molecular formula C10H10O2 B1346467 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde CAS No. 56750-80-2

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde

Cat. No. B1346467
CAS RN: 56750-80-2
M. Wt: 162.18 g/mol
InChI Key: LUNGAWJRQUYNRM-UHFFFAOYSA-N
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Description

The compound is an organic compound based on its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached, and an oxoacetaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) also attached .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring (from the phenyl group) with various groups attached. The exact structure would depend on the positions of the methyl groups and the oxoacetaldehyde group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with various chemicals .

Scientific Research Applications

Catalysis and Organic Synthesis

The compound 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde has been explored in the field of organic synthesis and catalysis. For instance, Fontaine et al. (1995) demonstrated the use of dirhodium complexes in catalyzing the selective dimerization of phenylacetaldehyde, a reaction that could potentially involve compounds like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde (Fontaine, Demonceau, Messere, Noels, Peris, & Lahuerta, 1995). Similarly, the work by Gutsulyak and Nikonov (2012) on the chemoselective reduction of acid chlorides to aldehydes using dimethylphenylsilane highlights the potential of derivatives of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde in synthetic chemistry (Gutsulyak & Nikonov, 2012).

Luminescence Sensing

In the domain of sensing, Shi et al. (2015) investigated dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks, which are sensitive to benzaldehyde-based derivatives. This research suggests potential applications of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde in the development of fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

Environmental Analysis

Houdier et al. (2000) developed a novel fluorescent probe for the detection of carbonyl compounds in water samples. The application of such probes can be extended to derivatives like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde, providing a method for the sensitive detection of environmental pollutants (Houdier, Perrier, Defrancq, & Legrand, 2000).

Pharmaceutical Research

In pharmaceutical research, the use of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde derivatives could be significant. For example, Noubade et al. (2009) synthesized N-anthranilic acid derivatives, which could incorporate compounds like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde for potential therapeutic applications (Noubade, Prasad, Kumar, & Udupi, 2009).

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on the compound would depend on its properties and potential uses. This could include research into potential applications, such as in medicine or industry .

properties

IUPAC Name

2-(2,4-dimethylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNGAWJRQUYNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972203
Record name (2,4-Dimethylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde

CAS RN

56750-80-2
Record name NSC156300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-Dimethylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NF Kirillov, VV Shchepin, LA Vedernikova - Russian journal of organic …, 2004 - Springer
Reformatsky reactions of methyl 1-bromocyclohexanecarboxylate and methyl 1-bromocyclo-pentanecarboxylate with 2-aryl-2-oxoacetaldehydes involve both carbonyl groups of the …
Number of citations: 6 link.springer.com
A Kumar, N Battini, RR Kumar… - European Journal of …, 2016 - Wiley Online Library
An air‐assisted, functional‐group‐driven, mild, additive‐free, three‐component synthetic approach to different 2‐oxo acetamidines from 2‐oxo aldehydes, secondary amines, and …

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